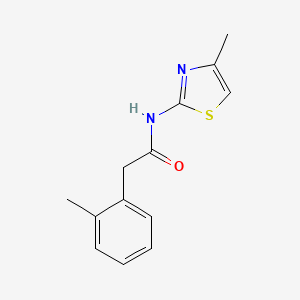
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. MTAA is a member of the thiazole class of compounds and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the body, including the GABA and glutamate receptors. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a number of pharmacological properties that make it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Synthesemethoden
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-methyl-2-thiazolamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZHRGUNRVZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)

![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)
![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
![2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)

![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B5465745.png)
![2-ethyl-5-imino-6-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5465748.png)
![3-(benzylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465749.png)